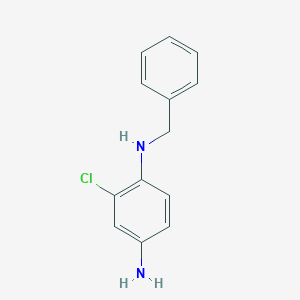

1-N-benzyl-2-chlorobenzene-1,4-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

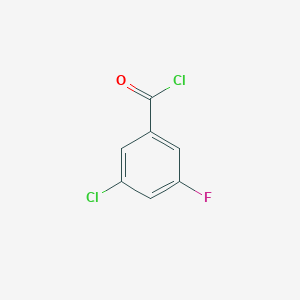

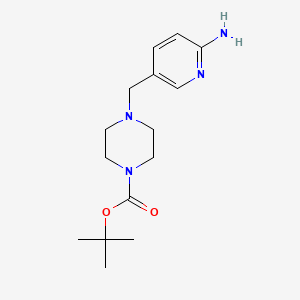

1-N-benzyl-2-chlorobenzene-1,4-diamine is a chemical compound with the CAS Number: 104226-32-6 . It has a molecular weight of 232.71 and its IUPAC name is N1-benzyl-2-chloro-1,4-benzenediamine .

Molecular Structure Analysis

The molecular formula of 1-N-benzyl-2-chlorobenzene-1,4-diamine is C13H13ClN2 . The InChI code for this compound is 1S/C13H13ClN2/c14-12-8-11 (15)6-7-13 (12)16-9-10-4-2-1-3-5-10/h1-8,16H,9,15H2 .Physical And Chemical Properties Analysis

1-N-benzyl-2-chlorobenzene-1,4-diamine is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen

Electrochemical Synthesis and Applications

The electrochemical synthesis of derivatives related to 1-N-benzyl-2-chlorobenzene-1,4-diamine showcases its versatility in creating compounds with potential applications in materials science. For instance, anodic oxidation techniques have been employed to produce derivatives with high yields, avoiding the use of toxic reagents and highlighting a sustainable approach to chemical synthesis (Sharafi-kolkeshvandi et al., 2016).

Corrosion Inhibition

1-N-benzyl-2-chlorobenzene-1,4-diamine derivatives have been explored as corrosion inhibitors, demonstrating significant potential to protect metals in acidic environments. Novel synthesized compounds were found to exhibit high corrosion inhibition efficiency, making them suitable for applications in industrial maintenance and preservation of infrastructure (Singh & Quraishi, 2016).

Synthesis of New Derivatives and Their Applications

Research has focused on synthesizing new derivatives of 1-N-benzyl-2-chlorobenzene-1,4-diamine to explore their applications in various domains. For example, triazole derivatives of uracil and thymine have been synthesized, showing potential inhibitory activity against acidic corrosion of steels, suggesting applications in materials protection and coating technologies (Negrón-Silva et al., 2013).

Catalysis and Organic Synthesis

The catalytic properties of derivatives related to 1-N-benzyl-2-chlorobenzene-1,4-diamine have been investigated, showing their utility in facilitating carbon-nitrogen bond formation, a fundamental step in the synthesis of many organic compounds. This demonstrates the compound's relevance in synthetic organic chemistry, enabling the creation of complex molecules with potential pharmaceutical applications (Eynde et al., 1995).

Polymer Science and Materials Engineering

In polymer science, the derivatives of 1-N-benzyl-2-chlorobenzene-1,4-diamine have been utilized to synthesize high-performance materials. For example, aromatic polyamides and polyimides derived from these compounds exhibit outstanding thermal stability, mechanical strength, and chemical resistance, indicating their potential use in advanced engineering applications, aerospace, and electronics (Yang et al., 1996).

Safety And Hazards

Eigenschaften

IUPAC Name |

1-N-benzyl-2-chlorobenzene-1,4-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8,16H,9,15H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSGBXYTDKQHRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-N-benzyl-2-chlorobenzene-1,4-diamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone](/img/structure/B2778659.png)

![N-[[5-[2-(2-methoxyethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2778660.png)

![3-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)propanamide](/img/structure/B2778662.png)

![2-((E)-2-((E)-2-chloro-3-((E)-2-(1,1,3-trimethyl-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B2778664.png)

![methyl 2-(2-((6-isopentyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B2778665.png)

![N-(sec-butyl)-3-(2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2778676.png)

![N-(furan-2-ylmethyl)-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2778677.png)